3-Amino-2-hydroxy-4,4,6,6-tetramethylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-hydroxy-4,4,6,6-tetramethylcyclohex-2-en-1-one is a chemical compound with the molecular formula C₁₀H₁₇NO₂ and a molecular weight of 183.247 g/mol It is known for its unique structure, which includes a cyclohexene ring substituted with amino, hydroxy, and tetramethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-hydroxy-4,4,6,6-tetramethylcyclohex-2-en-1-one typically involves the following steps:
Formation of the Cyclohexene Ring: The initial step involves the formation of the cyclohexene ring through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Functional Groups: Subsequent steps involve the introduction of amino and hydroxy groups through nucleophilic substitution reactions. The tetramethyl groups are introduced via alkylation reactions using appropriate alkylating agents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:
Catalytic Hydrogenation: Using catalysts such as palladium or platinum to facilitate the hydrogenation reactions.
High-Pressure Reactions: Conducting reactions under high pressure to increase reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-hydroxy-4,4,6,6-tetramethylcyclohex-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
3-Amino-2-hydroxy-4,4,6,6-tetramethylcyclohex-2-en-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-2-hydroxy-4,4,6,6-tetramethylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4,4,6,6-tetramethylcyclohex-2-en-1-one: Lacks the amino group, resulting in different chemical properties and reactivity.
3-Amino-4,4,6,6-tetramethylcyclohex-2-en-1-one: Lacks the hydroxy group, affecting its solubility and reactivity.
Uniqueness
3-Amino-2-hydroxy-4,4,6,6-tetramethylcyclohex-2-en-1-one is unique due to the presence of both amino and hydroxy groups on the cyclohexene ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
83567-03-7 |
---|---|
Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
3-amino-2-hydroxy-4,4,6,6-tetramethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H17NO2/c1-9(2)5-10(3,4)8(13)6(12)7(9)11/h12H,5,11H2,1-4H3 |
InChI Key |
WHHQOGAQSBAJTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(=O)C(=C1N)O)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.